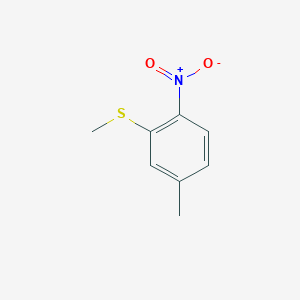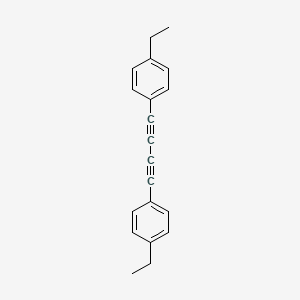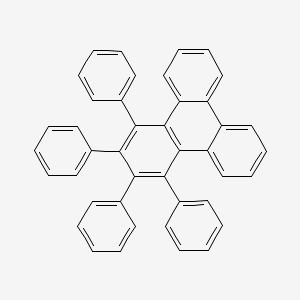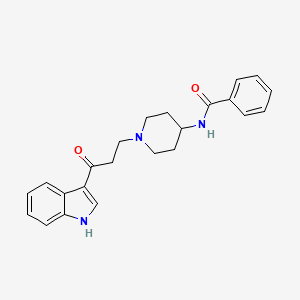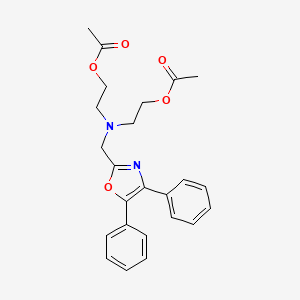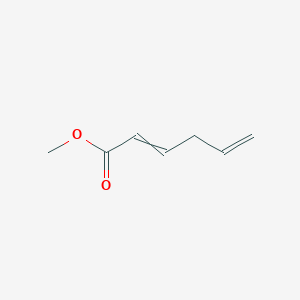
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is a chemical compound with the molecular formula C11H20N2OS2 It is characterized by the presence of a cyclohexyl group and a dithianyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,3-dithiane-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The dithianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithianyl group may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
1-Cyclohexyl-3-(1,3-dithian-5-yl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea involves its interaction with specific molecular targets and pathways. The urea moiety can form hydrogen bonds with various biological molecules, influencing their activity. The cyclohexyl and dithianyl groups may contribute to the compound’s overall stability and reactivity, affecting its interactions with enzymes and receptors.
相似化合物的比较
1-Cyclohexyl-3-(3,5-xylyl)urea: Similar in structure but with different substituents on the urea moiety.
1-Cyclohexyl-3-(1,3-dioxolan-5-yl)urea: Contains a dioxolane ring instead of a dithiane ring.
1-Cyclohexyl-3-(1,3-dithian-2-yl)urea: Similar but with the dithianyl group attached at a different position.
Uniqueness: 1-Cyclohexyl-3-(1,3-dithian-5-yl)urea is unique due to the specific positioning of the dithianyl group, which may influence its chemical reactivity and biological activity. The combination of the cyclohexyl and dithianyl groups provides a distinct set of properties that can be leveraged in various applications.
属性
CAS 编号 |
33024-67-8 |
|---|---|
分子式 |
C11H20N2OS2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(1,3-dithian-5-yl)urea |
InChI |
InChI=1S/C11H20N2OS2/c14-11(12-9-4-2-1-3-5-9)13-10-6-15-8-16-7-10/h9-10H,1-8H2,(H2,12,13,14) |
InChI 键 |
WPGWJFXWFYDTLR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)NC2CSCSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)



